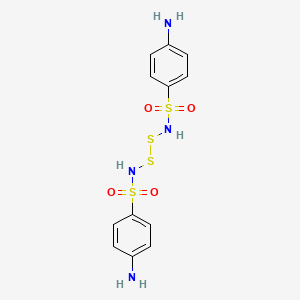
N,N'-Dithio-4,4'-diaminobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dithio-4,4’-diaminobenzenesulfonamide is a chemical compound with the molecular formula C12H14N4O4S4 It is characterized by the presence of two amino groups, two sulfonamide groups, and two dithio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithio-4,4’-diaminobenzenesulfonamide typically involves the reaction of 4,4’-diaminobenzenesulfonamide with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dithio groups.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dithio-4,4’-diaminobenzenesulfonamide may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dithio-4,4’-diaminobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dithio groups can be oxidized to form disulfide bonds.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Conversion of sulfonamide groups to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N’-Dithio-4,4’-diaminobenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Dithio-4,4’-diaminobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dithio groups can form disulfide bonds with thiol groups in proteins, potentially altering their function. The sulfonamide groups can interact with various biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminobenzenesulfonamide: Lacks the dithio groups but has similar amino and sulfonamide groups.
N,N’-Dithio-4,4’-diaminobenzene: Similar structure but without the sulfonamide groups.
Uniqueness
N,N’-Dithio-4,4’-diaminobenzenesulfonamide is unique due to the presence of both dithio and sulfonamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63979-86-2 |
|---|---|
Molecular Formula |
C12H14N4O4S4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-amino-N-[[(4-aminophenyl)sulfonylamino]disulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S4/c13-9-1-5-11(6-2-9)23(17,18)15-21-22-16-24(19,20)12-7-3-10(14)4-8-12/h1-8,15-16H,13-14H2 |
InChI Key |
QRZXEQRHPNJYEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NSSNS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
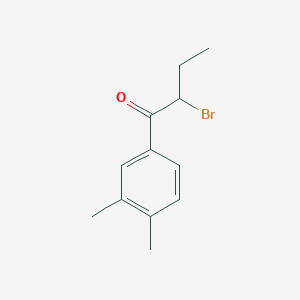
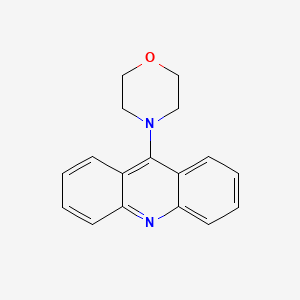
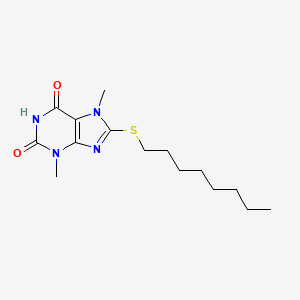
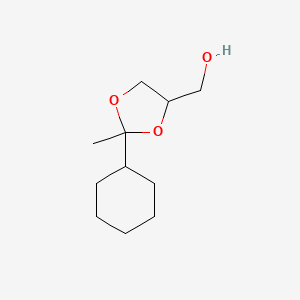



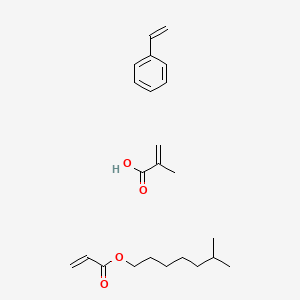


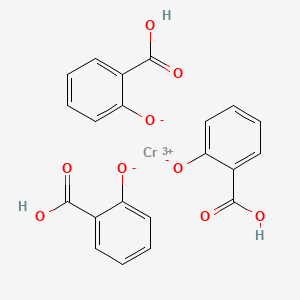

![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
